3-methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride
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Overview
Description
3-methyl-3-azabicyclo[331]nonan-9-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives. Substitution reactions can yield a wide range of functionalized products depending on the substituent introduced .
Scientific Research Applications
3-methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter research.
Mechanism of Action
The mechanism of action of 3-methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride involves its interaction with specific molecular targets. In the context of its use as a precursor for Granisetron HCl, it acts on serotonin (5HT3) receptors, blocking the action of serotonin and thereby preventing nausea and vomiting. The compound’s bicyclic structure allows it to fit into the receptor site, inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Granisetron HCl: A specific serotonin (5HT3) receptor antagonist used as an antiemetic.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Another bicyclic compound with similar structural features but different functional groups.
exo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane dihydrochloride: A stereoisomer with similar applications but different spatial arrangement of atoms.
Uniqueness
3-methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
2694728-55-5 |
---|---|
Molecular Formula |
C9H20Cl2N2 |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
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